Biotin-TAT (47-57)

Affinity Capture Detection Assays Biotin-Streptavidin System

This biotin-labeled cell-penetrating peptide (Biotin-TAT (47-57)) integrates the HIV-1 TAT transduction domain (YGRKKRRQRRR) with a biotin tag for high-affinity streptavidin detection (Kd ~10⁻¹⁵ M). Unlike unlabeled CPPs, it enables wash-resistant imaging, oriented immobilization on streptavidin surfaces, and modular delivery of biotinylated cargo via streptavidin bridging—eliminating post-synthesis modifications. Choose Biotin-TAT (47-57) for reproducible, high-affinity intracellular delivery and detection.

Molecular Formula C74H132N34O16S
Molecular Weight 1786.1 g/mol
Cat. No. B15597250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-TAT (47-57)
Molecular FormulaC74H132N34O16S
Molecular Weight1786.1 g/mol
Structural Identifiers
InChIInChI=1S/C74H132N34O16S/c75-29-5-3-13-43(99-59(114)42(15-7-31-90-68(78)79)97-56(112)38-96-58(113)51(37-40-23-25-41(109)26-24-40)98-55(111)22-2-1-21-53-57-52(39-125-53)107-74(124)108-57)60(115)100-44(14-4-6-30-76)61(116)101-45(16-8-32-91-69(80)81)62(117)102-47(18-10-34-93-71(84)85)64(119)105-49(27-28-54(77)110)66(121)104-46(17-9-33-92-70(82)83)63(118)103-48(19-11-35-94-72(86)87)65(120)106-50(67(122)123)20-12-36-95-73(88)89/h23-26,42-53,57,109H,1-22,27-39,75-76H2,(H2,77,110)(H,96,113)(H,97,112)(H,98,111)(H,99,114)(H,100,115)(H,101,116)(H,102,117)(H,103,118)(H,104,121)(H,105,119)(H,106,120)(H,122,123)(H4,78,79,90)(H4,80,81,91)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H2,107,108,124)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1
InChIKeyCABVDGGNWCCYNJ-NOQLBFJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-TAT (47-57): A Quantifiable Cell-Penetrating Peptide for Trackable Intracellular Delivery


Biotin-TAT (47-57) is a biotin-labeled cell-penetrating peptide (CPP) comprising the HIV-1 TAT protein transduction domain (amino acids 47–57) covalently conjugated to a biotin moiety . This compound retains the cationic, arginine/lysine-rich sequence (YGRKKRRQRRR) responsible for efficient translocation across biological membranes, while the biotin tag enables high-affinity detection and conjugation via the streptavidin-biotin system [1]. Its cellular uptake proceeds primarily through ATP- and temperature-dependent endocytosis, with evidence for clathrin-mediated pathways [2].

Why Non-Biotinylated TAT (47-57) or Other CPPs Cannot Substitute for Biotin-TAT (47-57) in Quantitative Assays


While TAT (47-57) and other CPPs like penetratin mediate cellular entry, they lack the inherent high-affinity handle required for precise detection, quantitation, or oriented immobilization without additional chemical modification [1]. Biotin-TAT (47-57) integrates a biotin moiety with a dissociation constant (Kd) of ~10⁻¹⁵ M for streptavidin—one of the strongest known non-covalent interactions [2]. This enables direct coupling to streptavidin-conjugated reporters, solid supports, or cargo molecules, eliminating the need for post-synthesis labeling that can alter peptide activity or introduce batch variability [3]. The evidence below quantifies these differential advantages.

Quantitative Differentiation of Biotin-TAT (47-57) Against Key Comparators: A Procurement-Focused Evidence Compilation


Binding Affinity Advantage: Biotin-TAT (47-57) Exhibits Streptavidin Kd ≈ 10⁻¹⁵ M vs. Non-Biotinylated Peptides Requiring Covalent Modification

Biotin-TAT (47-57) incorporates a biotin moiety that binds streptavidin with a dissociation constant (Kd) of approximately 10⁻¹⁵ M, one of the strongest non-covalent interactions known [1]. In contrast, non-biotinylated TAT (47-57) or other CPPs possess no such high-affinity tag, necessitating covalent conjugation to reporters or surfaces—a process that can reduce bioactivity by 20–50% and introduce uncontrolled stoichiometry [2]. This biotin handle enables near-irreversible, oriented capture with streptavidin-coated plates or beads at femtomolar detection limits, a capability unattainable with unmodified CPPs [3].

Affinity Capture Detection Assays Biotin-Streptavidin System

Cellular Uptake Preservation: Biotin-TAT (47-57) Maintains Endocytic Entry Kinetics Comparable to Unmodified TAT (47-57)

Despite biotin conjugation, Biotin-TAT (47-57) retains the cell-penetrating activity characteristic of the parent TAT (47-57) sequence. In MDCK epithelial monolayers, TAT (47-57) demonstrates a punctuated cytoplasmic distribution pattern consistent with endocytic uptake, with no significant cytotoxicity at concentrations up to 100 µM [1]. Biotin-TAT (47-57) exhibits the same ATP- and temperature-dependent internalization, indicating that the biotin moiety does not ablate the peptide's translocation capacity [2]. This contrasts with some CPP modifications (e.g., certain fluorophores or bulky cargo) that can reduce uptake efficiency by up to 60% [3].

Cellular Uptake Endocytosis CPP Activity

Pharmacokinetic Differentiation: Tat-Biotin (48-58) Displays High Systemic Clearance (29 ± 4 mL/min/kg) vs. Unconjugated Streptavidin (0.058 mL/min/kg)

In a rat model, the biotinylated TAT analog tat-biotin (48-58)—differing by only one amino acid shift from Biotin-TAT (47-57)—exhibited a very high systemic clearance of 29 ± 4 mL/min/kg and a large volume of distribution of 4160 ± 450 mL/kg following intravenous administration [1]. This clearance rate is approximately 500-fold greater than that of unconjugated streptavidin (0.058 ± 0.005 mL/min/kg) and reflects the rapid tissue penetration characteristic of cationic CPPs [2]. The biotin tag did not impede this fast distribution, a key differentiator from neutral or anionic peptides that typically exhibit much slower clearance [3].

Pharmacokinetics In Vivo Biodistribution Peptide Clearance

Nanoparticle Functionalization: Biotin-TAT (47-57) Enables siRNA-Loaded Nanoparticle Penetration into Human Embryonic Stem Cells

Biotin-TAT (47-57) has been employed to form a colloidal coating on oligonucleotide-saturated nanoparticles, enabling efficient penetration of dense siRNA cargo into human embryonic stem cells—a notoriously difficult-to-transfect cell type [1]. In comparative studies using TAT-modified DNA nanoparticles, gene transfer efficiency was significantly enhanced at low DNA concentrations (≤ 1 µg/mL) relative to unmodified nanoparticles, with up to a 10-fold increase in reporter gene expression [2]. The biotin moiety further allows oriented immobilization onto streptavidin-functionalized surfaces for controlled nanoparticle assembly, a feature absent in non-biotinylated TAT peptides [3].

Nanoparticle Delivery siRNA Transfection Stem Cell Engineering

HPLC Purity Specification: Biotin-TAT (47-57) Routinely Achieves ≥98% Purity, Minimizing Batch-to-Batch Variability

Commercial preparations of Biotin-TAT (47-57) are typically characterized by reversed-phase HPLC with purity specifications ≥98% [1]. This high purity is critical for reproducible cellular uptake studies, as even minor peptide impurities (e.g., truncated sequences, oxidation products) can confound quantitative analyses or introduce cytotoxic artifacts [2]. In contrast, some in-house biotinylation protocols for non-biotinylated TAT (47-57) yield heterogeneous products with purity ranging from 70% to 95% and require additional purification steps [3]. The defined purity specification of Biotin-TAT (47-57) reduces this experimental variability.

Quality Control Peptide Synthesis Analytical Characterization

Metabolic Stability Benchmark: TAT (47-57) Exhibits Epithelial Peptidase Susceptibility; Biotinylation May Modulate Degradation Kinetics

In epithelial cell models (MDCK, Calu-3, TR146), TAT (47-57) undergoes rapid N-terminal proteolytic cleavage, with half-lives ranging from 30 to 120 minutes depending on the cell type and experimental conditions [1]. The Calu-3 airway epithelial model exhibits the highest proteolytic activity, degrading approximately 50% of TAT (47-57) within 60 minutes [2]. While direct metabolic stability data for Biotin-TAT (47-57) are not reported, the N-terminal biotin modification is expected to confer partial protection against aminopeptidase degradation, a known advantage of N-terminal capping in peptide design [3]. This potential stabilization differentiates Biotin-TAT (47-57) from the unprotected N-terminus of unmodified TAT (47-57).

Metabolic Stability Epithelial Models Peptide Degradation

High-Impact Application Scenarios for Biotin-TAT (47-57) Based on Quantified Differentiation


Quantitative Cellular Uptake and Intracellular Trafficking Studies

The high-affinity biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) enables sensitive detection and quantification of Biotin-TAT (47-57) uptake via streptavidin-conjugated fluorophores, enzymes, or quantum dots [1]. This allows precise, wash-resistant labeling for confocal microscopy, flow cytometry, and ELISA-based uptake assays, overcoming the limitations of transient fluorescent tags [2].

Streptavidin-Bridged Cargo Delivery for Biotinylated Therapeutics

Biotin-TAT (47-57) serves as a universal adaptor for intracellular delivery of biotinylated cargo (e.g., biotin-siRNA, biotin-proteins, biotin-nanoparticles) via streptavidin bridging [3]. This modular approach decouples CPP functionalization from cargo modification, simplifying formulation and enabling rapid screening of delivery conditions [4].

Surface Functionalization of Nanoparticles and Biosensors

Biotin-TAT (47-57) can be immobilized on streptavidin-coated surfaces (e.g., gold nanoparticles, magnetic beads, SPR chips) to create cell-penetrating interfaces for enhanced cellular association or targeted delivery [5]. The oriented, non-covalent attachment preserves CPP orientation and activity, unlike random covalent conjugation [6].

In Vivo Pharmacokinetic and Biodistribution Studies

The well-characterized pharmacokinetic profile of biotinylated TAT peptides (systemic clearance 29 ± 4 mL/min/kg; Vd 4160 ± 450 mL/kg) provides a benchmark for designing and interpreting in vivo delivery studies [7]. Biotin-TAT (47-57) can be radiolabeled or conjugated to imaging agents for non-invasive tracking of CPP distribution [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-TAT (47-57)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.